3,5-Difluoro-3',4'-dimethylbenzophenone
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Description
The compound of interest, 3,5-Difluoro-3',4'-dimethylbenzophenone, is a derivative of benzophenone with specific substitutions that may affect its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and behaviors of 3,5-Difluoro-3',4'-dimethylbenzophenone.
Synthesis Analysis
The synthesis of related difluoromethylene-containing compounds is described in the literature. For instance, the synthesis of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole involves iodination of a zinc reagent followed by reaction with unsaturated compounds . Although this does not directly describe the synthesis of 3,5-Difluoro-3',4'-dimethylbenzophenone, it suggests that halogenation and further functionalization could be potential steps in its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Difluoro-3',4'-dimethylbenzophenone has been studied using various spectroscopic techniques and quantum mechanical calculations . For example, the molecular structure, vibrational frequencies, and electronic properties of 3,5-dimethylbenzophenone have been determined using Density Functional Theory (DFT) . These studies provide a basis for understanding the molecular geometry and electronic distribution in difluorinated benzophenones.
Chemical Reactions Analysis
The reactivity of difluoromethylene groups in the presence of unsaturated compounds has been explored, leading to the formation of various difluoromethylenated compounds . This indicates that 3,5-Difluoro-3',4'-dimethylbenzophenone could potentially undergo similar reactions, given the presence of difluoro groups in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational chemistry. For instance, the vibrational spectra and thermodynamic properties of 3,5-dimethylbenzophenone have been recorded and calculated, providing insights into the stability and reactivity of the molecule . Additionally, the crystal and molecular structure of a difluoro hydroxyiminopropiophenone isomer has been determined, which may share some structural similarities with 3,5-Difluoro-3',4'-dimethylbenzophenone .
Scientific Research Applications
Photophysical Behavior Studies
One of the significant applications of 3,5-Difluoro-3',4'-dimethylbenzophenone derivatives, such as DFHBI, involves studying their photophysical behavior. These fluorogenic molecules, when combined with RNA aptamers like Spinach, exhibit weak fluorescence in liquid solvents but show enhanced signals when photoisomerization is impeded. This property makes them useful in RNA imaging and understanding solvent-dependent photophysical changes (Santra et al., 2019).
Fluorescent pH Probes
BODIPY-based hydroxyaryl derivatives, including compounds similar to 3,5-Difluoro-3',4'-dimethylbenzophenone, are used as fluorescent pH probes. These dyes exhibit fluorescence enhancement in acidic solutions and can be excited with visible light, demonstrating their utility in pH-sensitive applications (Baruah et al., 2005).
Solid State Photochemistry
Research in solid-state photochemistry has highlighted the unique behavior of methyl-substituted benzophenones, including 3,5-Difluoro-3',4'-dimethylbenzophenone. These studies focus on understanding how structural variations influence photostability and reactivity, which is crucial for developing materials with specific light-responsive properties (Ito et al., 1987).
Catalysis and Polymerization
This chemical also finds application in catalysis, for instance, in the benzoylation of p-xylene using clay-supported catalysts. Understanding its catalytic behavior helps in developing efficient and environmentally friendly industrial processes (Yadav et al., 2003).
Material Synthesis
Its derivatives are used in synthesizing materials like fluorinated polymers, showcasing its role in creating advanced materials with specific physical and chemical properties. These polymers are considered for applications in photoelectric and microelectronic materials due to their unique characteristics (Wang et al., 2009).
properties
IUPAC Name |
(3,5-difluorophenyl)-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-3-4-11(5-10(9)2)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQQHDNCOWFGPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374251 |
Source
|
Record name | 3,5-Difluoro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3',4'-dimethylbenzophenone | |
CAS RN |
844885-21-8 |
Source
|
Record name | (3,5-Difluorophenyl)(3,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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